molecular formula C28H25FN2O4 B2650089 2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 866340-02-5

2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No. B2650089
M. Wt: 472.516
InChI Key: ZSDGWCCIPYTGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide” is a chemical compound with the molecular formula C27H23FN2O4 . It has an average mass of 458.481 Da and a monoisotopic mass of 458.164185 Da .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C27H23FN2O4. It contains 27 carbon atoms, 23 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 4 oxygen atoms . The exact arrangement of these atoms in the molecule would be determined by a variety of factors, including the types of bonds between the atoms and the molecule’s overall geometry.

Scientific Research Applications

Structural and Chemical Properties

Research on isoquinoline derivatives, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, has revealed interesting structural aspects and properties, including the formation of gels and crystalline salts upon treatment with mineral acids. These compounds exhibit enhanced fluorescence emissions when forming host–guest complexes with specific compounds, highlighting their potential in material science and as fluorescent markers in biological studies (Karmakar, Sarma, & Baruah, 2007).

Anticancer Activity

Quinoline derivatives have been synthesized and evaluated for their antitumor activities, as seen in studies involving compounds with 2-oxoquinoline structures. These derivatives have shown moderate to high levels of antitumor activities against various cancer cell lines, indicating the potential of quinoline-based compounds in cancer therapy. The ability to arrest cancer cells in specific stages of the cell cycle and induce apoptosis is particularly noteworthy (Fang et al., 2016).

Antimicrobial and Antifungal Applications

Research into oxadiazole derivatives, such as 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, has shown these compounds to possess significant antimicrobial and hemolytic activity against a range of microbial species. This suggests the potential for quinoline-based compounds in developing new antimicrobial agents (Gul et al., 2017).

Broad-Spectrum Antifungal Agents

Amides containing morpholinylphenyl groups have been identified as promising broad-spectrum antifungal agents. These compounds retain their antifungal activity while displaying improved plasmatic stability, which is crucial for their potential therapeutic applications (Bardiot et al., 2015).

Molecular Docking and Biological Potentials

The study of quinazolinone derivatives has revealed their capabilities as potent dual inhibitors for key signaling proteins like VEGFR-2 and EGFR tyrosine kinases, essential in cancer progression. This showcases the potential of these compounds in targeted cancer therapy, offering a foundation for the development of new drugs with enhanced efficacy and selectivity (Riadi et al., 2021).

properties

IUPAC Name

2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN2O4/c1-4-35-22-10-8-21(9-11-22)30-26(32)16-31-15-24(27(33)19-6-5-17(2)18(3)13-19)28(34)23-14-20(29)7-12-25(23)31/h5-15H,4,16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDGWCCIPYTGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide

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